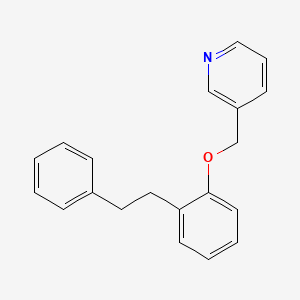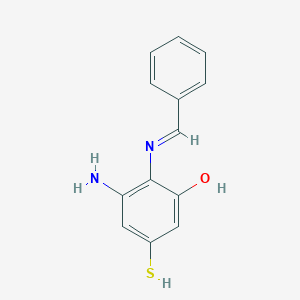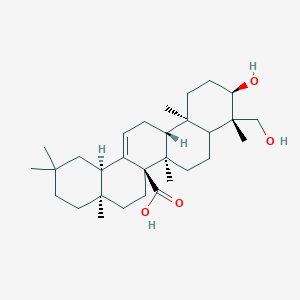![molecular formula C28H31NO3 B10842834 3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one typically involves multiple steps, starting from the xanthone core. One common method involves the Ullmann condensation reaction, where 3-hydroxy-4-picoline and bromobenzene are used as starting materials . The reaction proceeds through the formation of 3-phenoxy-4-picoline, which is then oxidized to 3-phenoxyisonicotinic acid. Heating this intermediate with polyphosphoric acid yields the desired xanthone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one involves the inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
Similar Compounds
3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones: These compounds share a similar structure and exhibit comparable enzyme inhibitory activities.
Azaxanthones: These derivatives contain nitrogen atoms in the aromatic moiety and have shown promising biological activities.
Uniqueness
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high potency makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C28H31NO3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[7-[benzyl(methyl)amino]heptoxy]xanthen-9-one |
InChI |
InChI=1S/C28H31NO3/c1-29(21-22-12-6-5-7-13-22)18-10-3-2-4-11-19-31-23-16-17-25-27(20-23)32-26-15-9-8-14-24(26)28(25)30/h5-9,12-17,20H,2-4,10-11,18-19,21H2,1H3 |
InChI Key |
JUEPMIFCYDBLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)


